molecular formula C18H16ClFN2O4 B2486056 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421504-45-1

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2486056
CAS No.: 1421504-45-1
M. Wt: 378.78
InChI Key: NCSBFTAOYRTLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H16ClFN2O4 and its molecular weight is 378.78. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on compounds like SB-649868, which is a dual orexin receptor antagonist, has shown significant effects in reducing binge eating in rats without affecting standard food pellet intake. This suggests a major role of orexin-1 receptor mechanisms in binge eating, indicating potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Anti-inflammatory Activity

Derivatives of similar structural compounds have been synthesized and assessed for anti-inflammatory activity. Among synthesized derivatives, some showed significant anti-inflammatory activity, highlighting the chemical versatility and potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Fluorination Regioselectivity in Chemical Synthesis

Studies on the fluorination of dibenzofuran and related compounds have explored the effects of different N-F reagents on the yield and regioselectivity of fluorinated products. This research aids in understanding the chemical behavior and synthesis pathways for fluorinated organic compounds, which are relevant in designing new molecules for pharmaceutical applications (Zupan, Iskra, & Stavber, 1996).

Nucleophilic Fluorination in PET Radiotracer Synthesis

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the application of nucleophilic fluorination in developing PET radiotracers for studying cannabinoid receptors. This showcases the importance of fluorine-containing compounds in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).

Synthesis and Biological Evaluation of Fluorine-Containing Compounds

The creation of novel fluorine-containing molecules and evaluation of their antimicrobial activities highlight the ongoing interest in developing new therapeutic agents. Such research emphasizes the significance of fluorine in modulating biological activity and developing new drugs with potential antibacterial properties (Gadakh, Pandit, Rindhe, & Karale, 2010).

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4/c19-13-8-12(2-3-14(13)20)22-18(25)17(24)21-9-15(23)10-1-4-16-11(7-10)5-6-26-16/h1-4,7-8,15,23H,5-6,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSBFTAOYRTLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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